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Compound of Interest

Compound Name: Helioxanthin

Cat. No.: B1673044 Get Quote

Helioxanthin: A Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Helioxanthin is a naturally occurring lignan with the chemical name 10-(1,3-benzodioxol-5-

yl)-9H-[1]benzofuro[6,5-g][2][3]benzodioxol-7-one.[4] It has garnered interest in the scientific

community for its potential antiviral properties. This technical guide provides a summary of the

available spectroscopic data for Helioxanthin, including Nuclear Magnetic Resonance (NMR),

Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The aim is to furnish researchers and

drug development professionals with the necessary data for the identification, characterization,

and further investigation of this compound.

Chemical Structure and Properties
IUPAC Name: 10-(1,3-benzodioxol-5-yl)-9H-[1]benzofuro[6,5-g]benzodioxol-7-one

Molecular Formula: C₂₀H₁₂O₆

Molecular Weight: 348.3 g/mol

CAS Number: 18920-47-3

Class: Lignan, Furonaphthodioxole
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Spectroscopic Data
While specific, publicly available raw spectral data for Helioxanthin remains limited, the

following tables summarize the confirmed and expected spectroscopic characteristics based on

available information and analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For

Helioxanthin, both ¹H and ¹³C NMR data are crucial for confirming its complex aromatic and

heterocyclic structure.

Table 1: ¹H NMR Spectral Data Summary

Proton
Expected Chemical

Shift (ppm)
Expected Multiplicity

Expected Coupling

Constants (J, Hz)

Aromatic Protons 6.5 - 8.0 s, d, dd 1-9

Methylene Protons (-

O-CH₂-O-)
5.9 - 6.1 s N/A

Methylene Protons

(C9-H₂)
~4.0 - 5.0 s or AB quartet N/A or 10-18

Note: The expected values are based on general chemical shift ranges for similar functional

groups and lignan structures. Precise values would be dependent on the solvent used and

specific electronic environment of each proton. A certificate of analysis for a commercial sample

of Helioxanthin confirms that the ¹H NMR spectrum is consistent with the proposed structure.

Table 2: ¹³C NMR Spectral Data Summary

The PubChem database indicates the availability of a ¹³C NMR spectrum for Helioxanthin. The

expected chemical shifts for the carbon atoms in Helioxanthin are outlined below based on its

functional groups.
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Carbon Type Expected Chemical Shift (ppm)

Carbonyl (C=O) 160 - 180

Aromatic/Olefinic (C=C) 100 - 150

Methylene (-O-CH₂-O-) ~101

Methylene (C9) 30 - 50

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of the molecular weight and elemental

composition.

Table 3: Mass Spectrometry Data Summary

Technique Ionization Mode
Expected [M]+ or

[M+H]⁺ (m/z)

Key Fragmentation

Pathways

GC-MS
Electron Ionization

(EI)
348

Retro-Diels-Alder, loss

of CO, fragmentation

of benzodioxole

moieties

LC-MS
Electrospray (ESI) /

APCI
349

Dependent on

ionization conditions,

may show stable

molecular ion

A Certificate of Analysis for Helioxanthin indicates a purity of 99.76% as determined by LC-

MS, with the data being consistent with its structure. The PubChem database also indicates the

availability of a GC-MS spectrum.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.
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Table 4: Infrared (IR) Spectroscopy Data Summary

Functional Group
Expected Absorption Range

(cm⁻¹)
Intensity

C=O (Lactone) 1750 - 1780 Strong

C=C (Aromatic) 1450 - 1600 Medium to Strong

C-O (Ether) 1000 - 1300 Strong

C-H (Aromatic) 3000 - 3100 Medium

C-H (Aliphatic) 2850 - 3000 Medium

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for lignans like Helioxanthin
are outlined below. These are generalized procedures and may require optimization based on

the specific instrumentation and sample characteristics.

NMR Spectroscopy
A general workflow for acquiring NMR data is presented below.
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Sample Preparation

Data Acquisition

Data Processing

Weigh ~5-10 mg of Helioxanthin

Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Transfer to a 5 mm NMR tube

Place tube in NMR spectrometer (≥400 MHz)

Lock on solvent deuterium signal

Shim the magnetic field

Acquire ¹H NMR spectrum

Acquire ¹³C NMR spectrum (e.g., using a DEPTQ sequence)

Acquire 2D NMR spectra (COSY, HSQC, HMBC) for full structural assignment

Fourier Transform the FID

Phase correction

Baseline correction

Integrate ¹H signals

Reference spectra to solvent peak or TMS

Click to download full resolution via product page

Caption: General workflow for NMR data acquisition and processing.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1673044?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry
The choice between GC-MS and LC-MS will depend on the volatility and thermal stability of the

analyte. For a compound like Helioxanthin, LC-MS is generally preferred to avoid potential

degradation.

Sample Preparation

LC-MS Analysis GC-MS Analysis

Prepare a dilute solution of Helioxanthin in a suitable solvent (e.g., Methanol, Acetonitrile)

Inject sample into the LC-MS system Inject sample into the GC-MS system

Separate on a suitable column (e.g., C18) with a gradient elution

Ionize the analyte (e.g., ESI, APCI)

Analyze ions in the mass spectrometer

Vaporize in the injection port

Separate on a suitable capillary column

Ionize by Electron Impact (EI)

Analyze ions in the mass spectrometer

Click to download full resolution via product page

Caption: General workflows for LC-MS and GC-MS analysis.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1673044?utm_src=pdf-body
https://www.benchchem.com/product/b1673044?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solid-state IR spectroscopy using an ATR (Attenuated Total Reflectance) accessory is a

common and straightforward method for obtaining the IR spectrum of a solid compound like

Helioxanthin.

Sample Preparation

Data Acquisition

Data Processing

Place a small amount of solid Helioxanthin directly on the ATR crystal

Apply pressure to ensure good contact

Collect a background spectrum

Collect the sample spectrum

Apply ATR correction if necessary

Perform baseline correction

Identify and label significant absorption bands

Click to download full resolution via product page
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Caption: General workflow for ATR-IR data acquisition.

Conclusion
This technical guide provides a consolidated overview of the available and expected

spectroscopic data for Helioxanthin. While complete, raw spectral data is not yet widely

accessible in public databases, the information presented here, derived from existing

documentation and knowledge of related chemical structures, serves as a valuable resource

for the identification and characterization of this compound. Further research to publish the full,

detailed spectroscopic datasets of Helioxanthin is encouraged to facilitate its continued

investigation for potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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